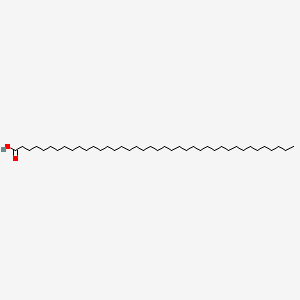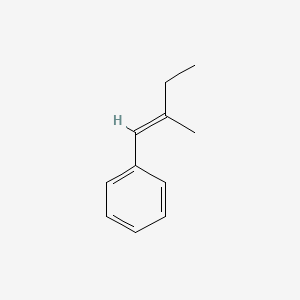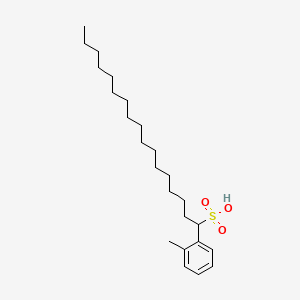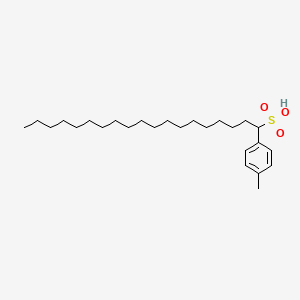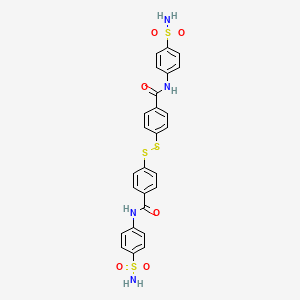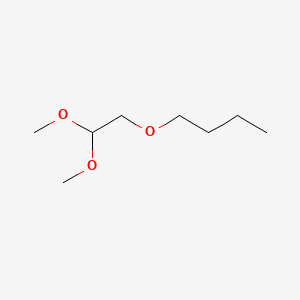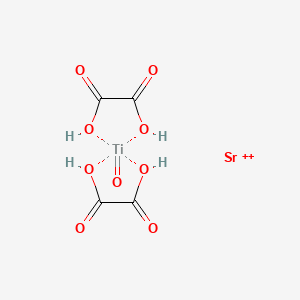
Strontium bis(oxalato(2-)-O,O')oxotitanate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) is a complex inorganic compound with the molecular formula C4O9TiSr
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) typically involves the reaction of strontium salts with oxalate and titanium sources under controlled conditions. One common method includes the following steps:
- Dissolving strontium chloride in water.
- Adding oxalic acid to the solution to form strontium oxalate.
- Introducing a titanium source, such as titanium tetrachloride, to the mixture.
- Adjusting the pH and temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium within the compound.
Substitution: The oxalate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as catalysts and electronic components.
Wirkmechanismus
The mechanism of action of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the titanium and strontium ions, which can interact with various biological and chemical systems. The oxalate ligands also play a crucial role in stabilizing the compound and facilitating its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Strontium oxalate: Similar in structure but lacks the titanium component.
Titanium oxalate: Contains titanium and oxalate but does not include strontium.
Calcium bis[oxalato(2-)-O,O’]oxotitanate(2-): Similar structure with calcium instead of strontium.
Eigenschaften
CAS-Nummer |
14220-20-3 |
|---|---|
Molekularformel |
C4H4O9SrTi+2 |
Molekulargewicht |
331.56 g/mol |
IUPAC-Name |
strontium;oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.O.Sr.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;;+2; |
InChI-Schlüssel |
ASAVFDLSNPIRHY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



